Product packaging for CytoTrace™ Red CFDA(Cat. No.:)

CytoTrace™ Red CFDA

Cat. No.: B1164582
M. Wt: 652.4
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Cell Tracking and Proliferation Assays in Contemporary Biology

The study of cellular behavior is a cornerstone of modern biological and medical research. Cell proliferation assays, which measure the rate of cell growth and division, are fundamental to understanding the complex processes that govern organismal development, tissue maintenance, and immune responses. bio-rad-antibodies.comaatbio.comglpbio.com These assays are indispensable tools in numerous fields, providing critical insights into cancer progression, the evaluation of therapeutic drug efficacy, and the advancement of regenerative medicine. bio-rad-antibodies.com By monitoring how cell populations expand, researchers can decipher the mechanisms of disease and assess the impact of novel treatments. aatbio.comglpbio.com

Cell tracking, a closely related technique, allows scientists to follow the movement and fate of specific cells over time. This is particularly crucial for investigating processes like immune cell migration to sites of inflammation, stem cell differentiation into various lineages, and metastatic spread in cancer. The ability to accurately label and track individual cells or populations within a complex biological system provides an unparalleled window into dynamic cellular processes.

Evolution of Fluorescent Probes for Live Cell Analysis

The visualization of cellular processes in real-time has been revolutionized by the development of fluorescent probes. bio-rad.comnih.gov Early methods in cell biology often relied on techniques that required fixing and lysing cells, which only provided a static snapshot of cellular events. interchim.fr The advent of fluorescent probes for live-cell imaging overcame this limitation, enabling researchers to observe the intricate and dynamic world within living cells. bio-rad.cominterchim.fr

Over the years, these tools have undergone significant evolution. The initial probes have been progressively enhanced to offer greater photostability (resistance to fading upon light exposure), increased brightness, and improved biocompatibility. bio-rad.com Modern probe development focuses on creating tools with high specificity for particular biomolecules or organelles and designing probes that are responsive to changes in the cellular microenvironment, such as pH or ion concentration. bio-rad.com This continuous innovation, combined with advanced imaging modalities like super-resolution and two-photon microscopy, has pushed the boundaries of what can be observed at the molecular level. bio-rad.com

Overview of Carboxyfluorescein Diacetate Derivatives in Research

Among the most impactful classes of fluorescent probes for studying cell proliferation are the carboxyfluorescein diacetate derivatives. The archetypal compound in this family is carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), often referred to as CFSE. caymanchem.comstratech.co.ukbiomol.com The mechanism of these dyes is elegant in its simplicity. CFDA-SE is a non-fluorescent and cell-permeable molecule, allowing it to easily pass through the plasma membrane into the cell's cytoplasm. biomol.comaatbio.com

Once inside a living cell, intracellular enzymes called esterases cleave the acetate (B1210297) groups from the molecule. aatbio.com This enzymatic conversion transforms the molecule into the highly fluorescent and cell-impermeant carboxyfluorescein succinimidyl ester (CFSE). biomol.com The succinimidyl ester group then forms stable, covalent bonds with intracellular proteins. caymanchem.comaatbio.com Because the fluorescent dye is securely anchored within the cell, it is retained for long periods and is not transferred to neighboring cells.

The key feature of these derivatives for proliferation assays is that when a labeled cell divides, the fluorescent dye is distributed approximately equally between the two daughter cells. caymanchem.combiomol.com Consequently, each successive generation of cells exhibits half the fluorescence intensity of its parent. This generational halving of fluorescence can be precisely quantified using techniques like flow cytometry, allowing researchers to track the number of divisions a cell population has undergone. caymanchem.com

Rationale for the Academic Study of CytoTrace™ Red CFDA

This compound is a specialized, fluorescein-based dye developed for long-term cell tracing and proliferation studies. stratech.co.uk It operates on the same fundamental principle as other CFDA derivatives: it is initially non-fluorescent and cell-permeant, becoming fluorescent upon cleavage by intracellular esterases in viable cells. The resulting fluorescent product is retained within the cells for several generations and through cell division. stratech.co.uk

The specific academic interest in this compound stems from its distinct spectral properties. It possesses longer wavelength excitation and emission spectra (approximately 560 nm and 574 nm, respectively), placing it in the red portion of the visible spectrum. These spectral characteristics are similar to other well-established fluorophores like Cy3 and TRITC. caymanchem.com This red-shifted fluorescence is a significant advantage for multiparametric analysis, as its signal is well-separated from commonly used green fluorescent probes like Green Fluorescent Protein (GFP) or fluorescein (B123965) isothiocyanate (FITC). caymanchem.com This spectral separation allows researchers to simultaneously track a cell population labeled with this compound while also measuring other parameters using green fluorescent reporters, enhancing the complexity and depth of experimental design. caymanchem.com

Furthermore, the fluorescence of this compound is stable and can survive fixation procedures using agents like formaldehyde (B43269). caymanchem.com This feature is critically important as it allows for post-experiment analysis, such as immunocytochemistry, where cells are stained with fluorescently labeled antibodies to identify specific protein markers. The combination of long-term tracking, generational dilution, and compatibility with other fluorophores and downstream applications makes this compound a valuable tool for detailed investigation of cellular dynamics.

Research Findings and Physicochemical Data

The utility of this compound is demonstrated in its application in complex biological studies. For instance, in a 2024 study on therapies for inflammatory diseases, researchers used this compound to conduct an in vivo pharmacokinetic study. The dye was used to label macrophages to track their distribution and accumulation in various organs in a mouse model of acute pancreatitis over a 72-hour period. aatbio.com This application highlights the probe's stability and suitability for long-term cell tracking in living organisms.

The specific properties of this compound are summarized in the tables below.

Table 1: Physicochemical and Spectral Properties of this compound This interactive table summarizes the key chemical and physical characteristics of the this compound compound.

Property Value Source(s)
Molecular Weight 652.4 g/mol stratech.co.uk
Appearance Solid
Solubility Soluble in DMSO stratech.co.uk
Excitation Maximum ~560 nm
Emission Maximum ~574 nm
Storage Temperature -20°C stratech.co.uk
Fluorescence Red caymanchem.comaatbio.com

| Fixability | Yes (e.g., with formaldehyde) | caymanchem.com |

Table 2: Comparative Overview of Related Fluorescent Tracers This interactive table compares the spectral properties of this compound with other common fluorescent probes used in cell analysis.

Compound Excitation Max (nm) Emission Max (nm) Color Source(s)
This compound ~560 ~574 Red
CFDA-SE (CFSE) ~492 ~517 Green biomol.com
CytoTrace™ Green CMFDA ~494 ~521 Green
CytoTrace™ Orange CMTMR ~541 ~565 Orange
CytoTrace™ Red CMTPX ~577 ~602 Red

Properties

Molecular Weight

652.4

Origin of Product

United States

Biochemical Principles and Cellular Interaction Mechanisms of Cytotrace™ Red Cfda

Mechanism of Intracellular Activation: Esterase-Mediated Cleavage and Fluorescent Product Formation

CytoTrace™ Red CFDA is initially in a non-fluorescent diacetate form. This structure allows it to readily diffuse across the lipophilic cell membrane. caymanchem.comwikipedia.orgstemcell.com Once inside the cell, intracellular esterase enzymes play a crucial role in its activation. These non-specific esterases cleave the acetate (B1210297) groups from the molecule. stratech.co.ukcaymanchem.comwikipedia.orgbio-rad-antibodies.com This hydrolysis step converts the non-fluorescent this compound into a highly fluorescent product. caymanchem.combio-rad-antibodies.comlumiprobe.com This mechanism is similar to that of other fluorescein-based dyes like Carboxyfluorescein Diacetate (CFDA) and Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), where intracellular esterase activity is essential for generating the fluorescent signal. stratech.co.ukwikipedia.orgbio-rad-antibodies.comlumiprobe.com The esterase activity is often proportional to the number of viable cells. biomol.com

Basis of Intracellular Retention: Conversion to Cell-Impermeant Species

A key feature of this compound is its conversion into a cell-impermeant form after intracellular activation. The removal of the acetate groups by esterases results in a more polar molecule. wikipedia.org Furthermore, the fluorescent product of this compound reacts with cellular components, contributing to its retention within the cell. stratech.co.ukevitachem.comaatbio.com This reaction typically involves covalent binding to intracellular proteins, often through succinimidyl ester groups reacting with primary amines, such as lysine (B10760008) residues. stemcell.combio-rad-antibodies.comaatbio.comnih.gov This covalent conjugation prevents the dye from leaking out of cells with intact membranes, ensuring long-term labeling. stemcell.combio-rad-antibodies.comaatbio.comnih.gov Cells with damaged membranes, however, will rapidly leak the dye. stratech.co.uk

Theoretical Framework of Fluorescence Dilution for Proliferation Tracking

The principle of fluorescence dilution is a fundamental application of dyes like this compound for tracking cell proliferation. Once the dye is converted to its cell-impermeant, covalently bound form, the total fluorescence within a cell is distributed among its progeny during cell division. wikipedia.orgstemcell.comlumiprobe.comresearchgate.net With each successive cell division, the amount of fluorescent dye in each daughter cell is halved, resulting in a corresponding decrease in fluorescence intensity. wikipedia.orgstemcell.combio-rad-antibodies.comlumiprobe.com This sequential halving of fluorescence intensity allows researchers to distinguish between different generations of cells using techniques like flow cytometry. wikipedia.orgstemcell.combio-rad-antibodies.comlumiprobe.comyoutube.com By analyzing the distinct peaks in fluorescence intensity, the number of cell divisions that have occurred can be quantitatively assessed. wikipedia.orgyoutube.com This method provides a dynamic view of cell division rates and is a valuable tool for studying cell proliferation in various contexts. researchgate.netyoutube.com

Methodological Applications in Cell Biology Research

Cell Proliferation Analysis Using CytoTrace™ Red CFDA

Analysis of cell proliferation is a fundamental aspect of numerous biological studies, including research into development, immunology, cancer biology, and regenerative medicine. This compound is effectively employed to quantify cell division and assess the proliferative capacity of cell populations. cvmh.fraatbio.comglpbio.com The principle of dye dilution allows researchers to distinguish between cells that have undergone different numbers of divisions based on their fluorescence intensity. cvmh.fr

Flow cytometry is a primary method for analyzing cell proliferation using this compound. The fluorescent signal of labeled cells can be readily detected and quantified by flow cytometry. wikipedia.orgsigmaaldrich.comnih.gov As cells divide, the halving of the dye concentration in each daughter cell results in discrete populations with progressively lower fluorescence intensity when analyzed by flow cytometry. sigmaaldrich.comcvmh.fr This allows for the resolution and quantification of multiple cell generations within a population. CytoTrace™ dyes, including the red variant, have been shown to enable the resolution of up to 10 cell divisions. cvmh.fraatbio.com

Typical flow cytometry protocols involve incubating the cells with this compound at an appropriate concentration, followed by washing steps to remove excess dye. The labeled cells are then cultured under experimental conditions. At various time points, samples are harvested and analyzed by flow cytometry, gating on the labeled cell population and observing the decrease in fluorescence intensity peaks corresponding to successive cell divisions.

Fluorescence microscopy, particularly time-lapse imaging, offers another powerful approach for monitoring cell proliferation labeled with this compound. wikipedia.orgsigmaaldrich.comnih.gov Time-lapse microscopy allows for the visualization and tracking of individual labeled cells and their progeny in real-time. aatbio.com By observing the division of fluorescently labeled mother cells into less fluorescent daughter cells, researchers can directly monitor proliferation kinetics, track cell movements, and analyze the behavior of individual cells within a population over time.

Software tools designed for cell segmentation, tracking, and lineage analysis can be integrated with time-lapse microscopy data obtained using this compound to reconstruct cell lineages and quantify proliferation rates at the single-cell level. medchemexpress.com

This compound can be integrated into multi-parametric experiments to correlate cell proliferation with other cellular characteristics, including cell cycle phase, immunophenotype, or viability. The spectral properties of this compound are well-separated from commonly used fluorophores like GFP or those conjugated to FITC, facilitating multiplexing with antibodies or other fluorescent probes. wikipedia.orgsigmaaldrich.comnih.govbio-rad.com

This compatibility allows for simultaneous analysis of cell division history (using this compound fluorescence) and the expression of specific cell surface or intracellular markers via immunofluorescence. Furthermore, combining CytoTrace™ dyes with membrane-impermeant nucleic acid stains enables the assessment of cell viability or cytotoxicity alongside proliferation tracking, providing a more comprehensive understanding of the cell population dynamics. sigmaaldrich.comnih.gov The dye's compatibility with fixation and permeabilization procedures further expands the possibilities for multiplexing with antibodies targeting intracellular proteins. cvmh.fraatbio.com

Time-Lapse Fluorescence Microscopy for Real-Time Proliferation Monitoring

Long-Term Cell Tracing and Tracking in Experimental Models

Beyond quantifying proliferation, this compound is valuable for long-term tracing and tracking of cell populations and subpopulations in various experimental models. Its ability to be retained within living cells and passed on to daughter cells without transfer to neighboring cells makes it an effective tool for following cell fate over extended periods. wikipedia.orgnih.govwikipedia.orglabsolu.cabio-rad.com

This compound can be used to selectively label specific cell subpopulations within a heterogeneous mixture. This is often achieved by isolating the subpopulation of interest before staining or by combining this compound labeling with fluorescent antibodies or other markers specific to the target cells. wikipedia.orgsigmaaldrich.comnih.govbio-rad.comcvmh.fraatbio.com Once labeled, the behavior, migration, and proliferation of this specific subpopulation can be monitored within the larger cellular environment using flow cytometry or fluorescence microscopy. This is particularly useful in studies involving co-cultures, mixed cell populations, or adoptive transfer experiments. The availability of CytoTrace™ dyes in different colors allows for simultaneously tracking multiple cell populations.

The stable retention and generational transfer of this compound make it well-suited for in vitro cell lineage studies. By labeling a progenitor cell population, researchers can track the divisions and differentiation of these cells over time. The decreasing fluorescence intensity in daughter cells provides a quantitative marker of generational age, aiding in the reconstruction of lineage trees. cvmh.fraatbio.com Time-lapse microscopy, combined with specialized tracking software, is particularly powerful for visualizing and analyzing the lineage relationships of individual cells labeled with this compound in real-time in culture. medchemexpress.com This allows for detailed analysis of differentiation patterns, cell fate decisions, and the proliferative capacity of different branches within a developing lineage.

Compound Names and PubChem CIDs

Compound NamePubChem CID(s)
This compoundNot specifically found; MW 652.4 g/mol reported. nih.govaatbio.com
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)5048409 (6-isomer), 16211581 (5(6)-mixture), 254767240 wikipedia.orgnih.govlabsolu.ca
Carboxyfluorescein succinimidyl ester (CFSE)2762614 wikipedia.org
CytoTrace™ Red CMTPX164887608 nih.gov
GFP (Green Fluorescent Protein)Not applicable (protein)
FITC (Fluorescein Isothiocyanate)16522 (for Fluorescein)
Propidium (B1200493) Iodide (PI)10441 sigmaaldrich.comnih.gov

Data Table Example (Illustrative - based on principle, specific data not extracted)

Below is an illustrative example of how proliferation data using a dye like this compound might be presented, showing the expected decrease in mean fluorescence intensity (MFI) with each cell generation as measured by flow cytometry.

Cell GenerationRelative Mean Fluorescence Intensity (Arbitrary Units)
Generation 01000
Generation 1~500
Generation 2~250
Generation 3~125
Generation 4~62.5
Generation 5~31.25

Note: This table is illustrative and represents the theoretical halving of fluorescence per generation. Actual experimental data may vary.

This compound is a fluorescent chemical compound utilized in various cell biology research applications, primarily for long-term cell tracing and viability assessment. As a cell-permeant, non-fluorescent dye, it undergoes intracellular conversion by esterases into a fluorescent, cell-impermeant product aatbio.comcaymanchem.com. This characteristic allows the dye to be retained within living cells and passed on to daughter cells through multiple divisions, making it suitable for tracking cell populations over time aatbio.comcaymanchem.com. The fluorescence signal can be monitored using techniques such as fluorescence microscopy and flow cytometry aatbio.comstratech.co.uk.

Applications in In Vitro Cell Lineage Studies

Assessment of Cellular Viability and Health in Research Contexts

This compound is widely used in research to assess cell viability and health stratech.co.ukevitachem.com. Its mechanism of action, relying on intracellular esterase activity, is a key indicator of viable cells stratech.co.ukbioradiations.com. Non-fluorescent CFDA freely diffuses into cells, and only those with active esterases (i.e., viable cells) can cleave the acetate (B1210297) groups, producing the fluorescent carboxyfluorescein derivative stratech.co.ukbioradiations.com. This fluorescent product is then retained within the viable cells due to its negative charge bioradiations.com. This principle forms the basis for using this compound as a fluorescent cell viability indicator stratech.co.uk.

Differentiation of Viable Cells from Compromised Cells

The enzymatic conversion of this compound to its fluorescent form occurs predominantly in viable cells with intact cell membranes and active intracellular esterases stratech.co.ukbioradiations.com. Compromised or dead cells typically have damaged membranes and reduced or absent esterase activity, preventing the uptake and/or conversion and retention of the dye stratech.co.ukbioradiations.comaatbio.com. This differential uptake and conversion mechanism allows for the clear distinction between viable and non-viable cell populations using fluorescence detection methods like flow cytometry or fluorescence microscopy stratech.co.ukaatbio.com. The presence of fluorescence indicates a viable cell, while the absence or significantly lower fluorescence suggests a compromised or dead cell aatbio.com. This provides a quantitative method for assessing the percentage of living cells in a sample stratech.co.uk.

Co-staining Methodologies for Comprehensive Cell Health Evaluation

To gain a more comprehensive understanding of cell health, this compound can be effectively used in conjunction with other stains. Combining this compound with membrane-impermeant nucleic acid stains, such as propidium iodide (PI) or Nuclear DCS1 dyes, allows for a two-color assessment of live and dead cells within a single population stratech.co.uk. The principle of such co-staining relies on the fact that membrane-impermeant dyes can only enter cells with compromised membranes (dead cells) stratech.co.ukbioradiations.com. Thus, viable cells will be labeled with the fluorescent product of this compound, while dead cells will be stained by the membrane-impermeant dye stratech.co.uk. This two-color approach can provide a more accurate quantification of cell viability compared to using a single viability indicator stratech.co.uk. Furthermore, the spectral separation of this compound fluorescence from dyes like GFP or FITC-labeled antibodies facilitates multiplexing analysis, allowing researchers to simultaneously assess cell viability alongside other cellular markers or processes aatbio.comstratech.co.uk.

Integration of Cytotrace™ Red Cfda in Advanced Research Techniques

Multiplexed Fluorescent Labeling Strategies with CytoTrace™ Red CFDA

The distinct spectral properties of this compound facilitate its integration into multiplexed fluorescent labeling strategies, enabling simultaneous detection and analysis of multiple cellular parameters or populations. biomol.combio-rad-antibodies.com Its emission spectrum is sufficiently separated from commonly used green fluorophores, making it an excellent candidate for multicolor experiments. aatbio.cominterchim.fr This allows researchers to combine this compound labeling with other fluorescent probes or proteins to gain comprehensive insights into complex biological systems.

Compatibility with Genetically Encoded Fluorescent Proteins (e.g., GFP)

A key advantage of this compound is its compatibility with genetically encoded fluorescent proteins, such as Green Fluorescent Protein (GFP). aatbio.cominterchim.frbiomol.com The spectral separation between the red fluorescence of activated this compound (Em ~574 nm) and the green fluorescence of GFP (Em ~510 nm) is significant. aatbio.cominterchim.frbiomol.comstratech.co.ukaatbio.com This separation allows for clear discrimination between cell populations labeled with this compound and those expressing GFP, facilitating multiplexing in studies involving GFP cell lines or constructs. aatbio.cominterchim.frstratech.co.ukaatbio.com This compatibility is crucial for experiments tracking the proliferation or migration of specific cell subsets within a mixed population or analyzing cellular processes in genetically modified cells.

Co-Application with Immunofluorescence and Immunocytochemistry Techniques

The ability of the this compound fluorescence signal to survive fixation is critical for its co-application with immunofluorescence (IF) and immunocytochemistry (ICC) techniques. caymanchem.comcvmh.frglpbio.comaatbio.cominterchim.fr Following live-cell labeling with this compound, cells can be fixed and permeabilized to allow access for antibodies targeting specific intracellular or extracellular antigens. bio-rad-antibodies.comaatbio.comptglab.com This enables researchers to correlate cell lineage or proliferation status, as indicated by the this compound signal, with the expression or localization of target proteins detected by fluorescently labeled antibodies. The compatibility with standard fixation methods, such as using formaldehyde (B43269), makes it a versatile tool for combined live-cell tracking and endpoint immunofluorescence analysis. aatbio.cominterchim.frbio-rad-antibodies.comaatbio.com

Spectral Considerations for Multicolor Flow Cytometry Panel Design

This compound is well-suited for applications in flow cytometry, where its fluorescent signal can be quantitatively measured in individual cells. aatbio.cominterchim.frbio-rad-antibodies.comstratech.co.ukaatbio.comstratech.co.ukbio-rad-antibodies.com When designing multicolor flow cytometry panels that include this compound, careful consideration of spectral overlap with other fluorophores in the panel is essential for accurate data acquisition and analysis. bio-rad-antibodies.combeckman.comuzh.ch this compound's excitation maximum at approximately 560 nm suggests excitation with lasers such as the 561 nm yellow-green laser. caymanchem.comcvmh.frglpbio.cominterchim.frfluorofinder.combiomol.com Its emission maximum at around 574 nm falls within the spectral range typically detected by photomultiplier tubes (PMTs) equipped with appropriate bandpass filters, such as a 585/42 filter or a Cy3/TRITC filter set. fluorofinder.combiomol.comstratech.co.uk

Successful multicolor panel design involves selecting fluorophores with minimal spectral overlap across the chosen filter sets and matching dye brightness to the expression level of the target marker. bio-rad-antibodies.comuzh.ch Given its spectral characteristics, this compound can be readily incorporated into panels alongside fluorophores excited by different lasers (e.g., blue or red lasers) or those with emissions spectrally distinct from ~574 nm. Its separation from common green fluorophores like FITC and GFP makes it a good partner in two-color or more complex panels. aatbio.cominterchim.fr

High-Throughput Screening Methodologies Utilizing this compound

The properties of this compound, particularly its cell permeability, intracellular activation, and stable fluorescence retention in live cells, lend themselves to high-throughput screening (HTS) methodologies. cvmh.frstratech.co.uk HTS often requires robust and easily quantifiable assays that can be performed on a large number of samples, typically in microplate formats. stratech.co.uk As a cell viability and proliferation indicator, this compound can be used to assess cellular responses to various treatments or compounds in a high-throughput manner. biomol.comstratech.co.uk The fluorescence signal generated by a population of cells labeled with this compound is proportional to the number of viable, labeled cells, allowing for rapid assessment of cell survival or proliferation rates. bio-rad-antibodies.combioradiations.com Assays based on similar principles, utilizing intracellular esterase activity, have been successfully adapted for HTS platforms. stratech.co.uk The ability to monitor the signal using fluorescence microplate readers or high-throughput flow cytometers further enhances its applicability in screening workflows. interchim.frstratech.co.ukaatbio.com

Fixation and Permeabilization Protocols for Downstream Analysis

The compatibility of this compound fluorescence with fixation is a significant advantage for researchers who need to perform downstream analyses that require preserved cell morphology or access to intracellular targets. caymanchem.comcvmh.frglpbio.comaatbio.cominterchim.fr Standard fixation protocols, commonly employing fixatives like 4% paraformaldehyde (PFA), can be applied to cells previously labeled with this compound without significant loss or alteration of the fluorescent signal. aatbio.cominterchim.frptglab.comaatbio.com

Following fixation, if the experimental design requires staining of intracellular antigens (e.g., for immunocytochemistry or intracellular flow cytometry), permeabilization of the cell membrane is necessary. ptglab.combio-rad-antibodies.com Various permeabilization agents can be used, including detergents like saponin (B1150181) or Triton X-100, or organic solvents like methanol. ptglab.comnih.gov Saponin-based permeabilization is often preferred for its milder effects on cell morphology and certain epitopes, although it requires the continued presence of saponin in subsequent buffers. ptglab.comnih.gov Methanol permeabilization is also an option, though caution is advised as it can denature some protein-based fluorophores. ptglab.com this compound's compatibility with standard formaldehyde fixation and saponin-based permeabilization buffers has been noted, allowing for subsequent intracellular staining. bio-rad-antibodies.comaatbio.com The choice of fixation and permeabilization protocol may depend on the specific cell type and the nature of the intracellular targets being investigated. ptglab.com

Specific Research Domains and Experimental Models Employing Cytotrace™ Red Cfda

Applications in Immunological Research

The ability to track individual cells and their proliferative history is fundamental in immunology. Fluorescent dyes like CytoTrace™ Red CFDA and its green-fluorescent analog, Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), are invaluable tools in this domain. researchgate.net

A key application of this compound is in monitoring the proliferation of lymphocytes, such as T cells and B cells. When a labeled lymphocyte divides, the dye is distributed approximately equally between the two daughter cells. bio-rad-antibodies.combio-rad-antibodies.com Consequently, each successive generation exhibits a halving of its fluorescence intensity. bio-rad-antibodies.com This characteristic allows researchers to resolve up to ten distinct cell generations using flow cytometry, providing a detailed analysis of the proliferative response to stimuli. bio-rad-antibodies.combio-rad-antibodies.com

This method is a powerful alternative to older techniques like [3H]-thymidine incorporation, offering insights into the division cycles of individual cells within a heterogeneous population. creative-bioarray.com The process involves staining a population of lymphocytes with the dye before stimulating them with antigens or mitogens. After a period of culture, flow cytometric analysis reveals a series of peaks, each corresponding to a successive generation of divided cells. researchgate.netbio-rad-antibodies.com This allows for the precise quantification of cellular expansion and the identification of subsets of cells that are actively proliferating in response to activation signals. researchgate.netbio-rad-antibodies.com

Table 1: Analysis of Lymphocyte Proliferation using Dye Dilution

This interactive table summarizes the principles of using dye dilution assays like those with this compound for tracking lymphocyte proliferation.

Generation NumberFluorescence Intensity (Relative to Parent)Typical Interpretation
0 (Parent)100%Non-proliferating cells
150%First cell division
225%Second cell division
312.5%Third cell division
46.25%Fourth cell division
......Subsequent divisions

Understanding the complex interactions between different immune cells is crucial. This compound facilitates the study of these dynamics in co-culture systems. By pre-labeling one cell population with this red fluorescent dye, researchers can easily distinguish it from other unlabeled or differently labeled (e.g., with GFP) cell populations within the same culture. aatbio.com

This is particularly useful for investigating phenomena such as:

Antigen presentation: Tracking interactions between antigen-presenting cells (APCs) and T cells.

Cytotoxicity: Observing the killing of labeled target cells by cytotoxic T lymphocytes (CTLs) or Natural Killer (NK) cells.

Regulatory cell function: Monitoring the suppressive effects of regulatory T cells (Tregs) on the proliferation of labeled effector T cells.

The stable and non-transferable nature of the dye ensures that the fluorescence remains within the initially labeled cells and their progeny, preventing confusion between different cell types in mixed cultures. aatbio.comaatbio.com

Tracking Lymphocyte Proliferation and Activation

Utilization in Stem Cell Biology

The study of stem cells, with their unique properties of self-renewal and differentiation, greatly benefits from long-term cell tracking technologies. This compound is employed to follow the fate of stem cells both in vitro and in pre-clinical animal models. stemcell.com

Similar to its application in immunology, this compound is used to monitor the division of stem cells. The progressive dilution of the dye with each cell division provides a clear lineage trace. stemcell.com This is critical for understanding the balance between symmetric divisions (producing two identical stem cells) and asymmetric divisions (producing one stem cell and one progenitor cell destined for differentiation).

By combining dye dilution analysis with staining for specific differentiation markers, researchers can correlate the number of cell divisions with the expression of lineage-specific proteins. This helps to elucidate the pathways and kinetics of stem cell differentiation into various specialized cell types. A computerized method known as CytoTRACE, used in single-cell RNA sequencing analysis, can infer the stemness or differentiation state of cells, and dyes like this compound provide a complementary experimental method to track this process. nih.gov

A significant application of this compound is in tracking the fate of transplanted stem cells in animal models. After labeling stem cells with the dye, they can be injected into a host animal. The strong and persistent fluorescence allows for their subsequent identification in tissues and organs. nih.gov

Researchers can use techniques like fluorescence microscopy on tissue sections or ex vivo imaging of entire organs to determine the location, distribution, and survival of the transplanted cells. nih.gov This information is vital for assessing the efficacy of stem cell-based therapies, as it helps to determine whether the cells have successfully homed to the target tissue, engrafted, and persisted over time. One study, for example, used CytoTrace Red CFDA to label and track gelated macrophages in mice to study their distribution in various organs over 72 hours. nih.gov

Monitoring Stem Cell Division and Differentiation Pathways

Role in Cancer Cell Research

In cancer research, this compound is a versatile tool for studying the behavior of malignant cells. Understanding cancer cell proliferation, migration, and interaction with the tumor microenvironment is key to developing effective therapies.

The dye is widely used in proliferation assays, analogous to its use with lymphocytes, to measure the rate of cancer cell division and to assess the cytostatic or cytotoxic effects of anti-cancer drugs. creative-bioarray.commedchemexpress.com By labeling cancer cells, researchers can also track their movement and invasion in vitro or their dissemination in pre-clinical animal models. Furthermore, in studies of the tumor microenvironment, labeling cancer cells with this compound allows for clear distinction from stromal and immune cells, facilitating the investigation of their complex interactions. nih.gov For instance, research on intrahepatic cholangiocarcinoma has utilized single-cell transcriptomics to study the immunogenicity of malignant cells, a process that can be visually tracked and validated using cell dyes. nih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation / Other Names
This compound -
Carboxyfluorescein diacetate succinimidyl ester CFDA-SE, CFSE
Green Fluorescent Protein GFP
Fluorescein (B123965) isothiocyanate FITC

Analysis of Cancer Cell Proliferation Kinetics

The study of cancer cell proliferation is fundamental to understanding tumor growth and developing effective therapies. This compound, and its chemical equivalent CFDA-SE, provides a robust method for analyzing the kinetics of cancer cell proliferation. The dye readily permeates live cells and, once inside, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and membrane-impermeant. bio-rad-antibodies.com This fluorescent molecule covalently binds to intracellular proteins. lumiprobe.comcreative-bioarray.com As a result, with each cell division, the fluorescent dye is distributed equally between the two daughter cells, leading to a progressive halving of fluorescence intensity. bio-rad-antibodies.comlumiprobe.com This process can be quantitatively measured using flow cytometry, allowing researchers to track the number of cell divisions a population has undergone over time.

This dye dilution assay enables the visualization of multiple generations of cells. bio-rad.com For instance, in a study analyzing the proliferation of Sp2/0 mouse myeloma cells, cells labeled with CFDA-SE showed a clear generational progression when analyzed by flow cytometry at 0, 24, and 48 hours post-staining, as compared to unlabeled control cells. stemcell.com This method allows for the calculation of various proliferation metrics, such as the proliferation index, which is a measure of the average number of divisions that a cell in the original population has undergone.

Table 1: Analysis of Cancer Cell Proliferation using CFDA-SE

Cell LineExperimental ConditionObservationReference
Sp2/0 mouse myeloma cellsLabeled with CFDA-SE and cultured for 0, 24, and 48 hoursSuccessive halving of fluorescence intensity observed with each cell generation via flow cytometry. stemcell.com
K562 (human erythroleukemic cell line)Treated with doxorubicin (B1662922) and Schiff basesCFSE assay used to determine the in vitro antiproliferative features of the compounds. researchgate.net
A549 (non-small cell lung cancer)Transfected with vectors to study the effect of circDENND4C/miR-200b/MMP-9 axisCFDA-SE staining followed by flow cytometry was used to determine cell proliferation capacity. frontiersin.org
DU145 (prostate cancer)Control and Galectin-1 silenced cellsProliferation evaluated using a CFDA-SE probe and flow cytometry to estimate the proliferation index. nih.gov

Investigation of Tumor Cell Migration and Invasion in Research Models

Tumor cell migration and invasion are key processes in metastasis, the primary cause of cancer-related mortality. This compound is instrumental in studying these dynamic processes. By labeling tumor cells, researchers can track their movement over time, both in two-dimensional (2D) and more complex three-dimensional (3D) in vitro models that mimic the tumor microenvironment.

For example, in a study investigating the crosstalk between head and neck squamous cell carcinoma (HNSCC) cells and monocytes, THP-1 monocytes were labeled with the green fluorescent dye CFDA-SE to visualize their interaction with Cal27 cancer cells. oncotarget.com This allowed for the observation and quantification of monocyte differentiation into macrophages and their adherence to the cancer cells, a critical step in tumor progression. oncotarget.com

Furthermore, the principles of using CFDA-SE for tracking can be applied to understand the collective migration patterns of invasive breast cancer cells. By using microchips with microscale tracks, researchers have been able to reproduce a variety of collective migration patterns observed in vivo, providing insights into the mechanisms of tumor invasion. aps.org The stable and long-term labeling provided by dyes like CFDA-SE is crucial for such experiments that can span several hours or days.

Studies of Chemotherapeutic Effects on Cell Proliferation (in vitro/pre-clinical)

A critical application of this compound is in the evaluation of the efficacy of chemotherapeutic agents. By measuring the inhibition of cell proliferation, researchers can screen for potent anti-cancer compounds and investigate their mechanisms of action.

A study investigating the in vitro antiproliferative properties of doxorubicin and newly synthesized Schiff bases on K562 human erythroleukemic cells utilized a CFSE (the product of CFDA-SE hydrolysis) assay. researchgate.net The reduction in CFSE fluorescence intensity over time was used as a direct measure of cell division. The results demonstrated that the tested compounds exhibited antiproliferative effects, although lower than the standard chemotherapeutic drug doxorubicin. researchgate.net This highlights the utility of this dye-based assay in quantifying the cytostatic effects of potential anti-cancer drugs.

In another context, a study on non-small cell lung cancer used CFDA-SE staining to assess the impact of modulating a specific circular RNA (circDENND4C) on the proliferation of A549 cells. frontiersin.org This demonstrates the dye's utility in dissecting the molecular pathways that control cancer cell growth and how they are affected by potential therapeutic interventions.

Neurobiological Research Applications

The nervous system's complexity, with its vast number of interconnected cells and intricate developmental processes, presents unique challenges for researchers. Fluorescent tracers like this compound have become indispensable tools for unraveling some of these complexities.

Neuronal Cell Tracing in Developmental Studies

Understanding how the brain develops requires the ability to trace the lineage of neuronal progenitor cells and follow the migration of their progeny. CFDA-SE has been effectively used for this purpose. A notable example is a study on the developing brain of the octopus. elifesciences.org Researchers performed lineage tracing experiments by injecting CFDA-SE into the lateral lips, a neurogenic niche. This technique allowed them to map the progeny of the labeled cells, revealing long-distance neuronal migration from these spatially patterned areas to the central brain during different stages of organogenesis. elifesciences.org The high temporal specificity of the dye, due to its short lifetime when not incorporated into cells, was a key advantage in these experiments. elifesciences.org

Table 2: Application of CFDA-SE in Neuronal Developmental Studies

Organism/ModelResearch FocusKey FindingReference
Octopus vulgarisLineage tracing of neuronal progenitor cells in the developing brain.CFDA-SE labeling demonstrated long-distance migration of neurons from the lateral lips to the central brain. elifesciences.org
Mammalian cerebral cortexTemporal neurogenesis patterns.The technique has been applied in vivo to study the timing of neuron generation. elifesciences.org

Monitoring Glial Cell Proliferation and Activity

Glial cells, which include astrocytes, oligodendrocytes, and microglia, play critical roles in brain function, both in health and disease. They are involved in everything from metabolic support for neurons to immune responses and synaptic plasticity. The ability to monitor their proliferation and activity is therefore of great interest.

While direct studies specifically naming "this compound" for glial cell monitoring are not prominent in the search results, the well-established principles of using CFDA-SE for cell proliferation and tracking are directly applicable to glial cell research. For instance, in studies of neuroinflammation or brain injury, where glial cells are known to proliferate (a process known as gliosis), labeling these cells with this compound would allow researchers to quantify this proliferative response. Similarly, in developmental studies, the division and migration of glial progenitor cells could be tracked using this dye. The ability to combine this fluorescent tracing with immunocytochemistry for glial-specific markers would provide a powerful tool for understanding the dynamics of these important cell populations.

Comparative Methodological Analysis of Cytotrace™ Red Cfda

Comparative Performance with Carboxyfluorescein Succinimidyl Ester (CFDA-SE)

The advent of fluorescent dyes for tracking cell proliferation has revolutionized cellular biology, with Carboxyfluorescein Succinimidyl Ester (CFDA-SE) being a long-standing benchmark. However, newer generation dyes such as CytoTrace™ Red CFDA offer significant improvements. This section provides a comparative analysis of these two dyes, focusing on key performance metrics.

Evaluation of Dye Retention and Efflux Characteristics

A critical attribute of any cell tracking dye is its ability to be well-retained within the cell, minimizing leakage or "efflux," which can confound proliferation analysis. This compound is designed with a proprietary chemistry that facilitates covalent binding to intracellular proteins. bio-rad.com This strong bonding minimizes the efflux that is more commonly observed with CFDA-SE. bio-rad.combio-rad.com

Once inside the cell, both this compound and CFDA-SE are initially non-fluorescent. caymanchem.combio-rad.com Intracellular esterases, enzymes present in viable cells, cleave acetate (B1210297) groups on the molecules, rendering them fluorescent. caymanchem.combio-rad.com In the case of CFDA-SE, the resulting carboxyfluorescein (CFSE) has succinimidyl ester groups that react with primary amines of intracellular proteins, allowing it to be covalently retained. bioradiations.com Despite this, some degree of efflux can still occur. bio-rad.com

This compound is also cell-permeant and becomes fluorescent upon cleavage by intracellular esterases. caymanchem.comglpbio.com Its subsequent reaction with cellular components forms cell-impermeant products, ensuring it is retained within living cells for extended periods, typically at least 24 hours, and through several cell divisions. caymanchem.comglpbio.comaatbio.com The fluorescence of this compound is also durable enough to survive fixation with agents like formaldehyde (B43269), a key advantage for protocols requiring subsequent immunocytochemistry. caymanchem.comglpbio.comcvmh.fr

FeatureThis compoundCarboxyfluorescein Succinimidyl Ester (CFDA-SE)
Retention Mechanism Covalently binds to intracellular proteins via proprietary chemistry. bio-rad.comCovalently binds to primary amines of intracellular proteins. bioradiations.com
Observed Efflux Minimal efflux reported. bio-rad.comProne to a larger degree of efflux compared to newer dyes. bio-rad.combio-rad.com
Fixability Fluorescence survives fixation. caymanchem.comglpbio.comcvmh.frNot explicitly stated in the provided context.
Fluorescence Duration At least 24 hours. caymanchem.comglpbio.comaatbio.comNot explicitly stated in the provided context.

Resolution of Cell Division Generations

The primary application of these dyes is to resolve successive generations of dividing cells. As a labeled cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity with each division. The ability to distinguish these peaks of decreasing fluorescence intensity determines the resolution of the assay.

Improvements in dye chemistry have led to enhanced resolution. While CFDA-SE can typically resolve up to eight cell divisions, newer dyes like the CytoTrack™ series (which includes a red variant conceptually similar to this compound) can resolve up to ten generations. bioradiations.comcientisol.combio-rad-antibodies.combio-rad-antibodies.com This improved resolution is partly attributed to the reduced dye efflux and brighter initial signal of the newer compounds. bio-rad.combio-rad.com The clear separation of fluorescence peaks allows for more accurate quantification of cell proliferation over a longer period.

DyeResolvable Cell Generations
CytoTrack™ Dyes (related to this compound)Up to 10. bio-rad.combioradiations.comcientisol.combio-rad-antibodies.com
Carboxyfluorescein Succinimidyl Ester (CFDA-SE)Up to 8. bio-rad.combioradiations.comcientisol.com

Spectral Advantages for Multicolor Assays

A significant limitation of CFDA-SE is its spectral profile. It fluoresces in the green part of the spectrum, with an emission maximum around 517-521 nm, which overlaps with commonly used fluorescent proteins like Green Fluorescent Protein (GFP) and fluorophores such as Fluorescein (B123965) isothiocyanate (FITC). bio-rad.comaatbio.com This makes it challenging to use CFDA-SE in multicolor flow cytometry experiments involving these other green fluorophores. bio-rad.com

This compound, on the other hand, possesses spectral properties similar to Cy3/TRITC, with excitation and emission maxima in the longer wavelength red region of the spectrum (approximately 560 nm excitation and 574 nm emission). caymanchem.comaatbio.cominterchim.frbiomol.com This positions its signal well away from the green and blue channels, making it an excellent choice for multiplexing with GFP-expressing cell lines or antibodies labeled with FITC. aatbio.cominterchim.fr The availability of proliferation dyes in various colors, including red, provides researchers with greater flexibility when designing complex, multicolor experimental panels for flow cytometry. bio-rad.comsonybiotechnology.com

DyeExcitation Max (nm)Emission Max (nm)Spectral Compatibility Issues
This compound ~560 caymanchem.combiomol.com~574 caymanchem.combiomol.comWell-separated from GFP and FITC spectra. aatbio.cominterchim.fr
Carboxyfluorescein Succinimidyl Ester (CFDA-SE) ~492-494 bio-rad.comcientisol.com~517-521 bio-rad.comcientisol.comSpectrally similar to GFP and FITC, causing overlap. bio-rad.comaatbio.com

Advantages and Limitations in Specific Experimental Contexts

The choice of a cell proliferation dye is highly dependent on the specific experimental design.

Advantages of this compound:

Long-Term Tracking in Multicolor Experiments: Its most significant advantage lies in its suitability for long-term cell tracking within multicolor flow cytometry or microscopy experiments. aatbio.cominterchim.fr The red fluorescence allows for simultaneous analysis with green fluorescent markers like GFP or FITC-conjugated antibodies. aatbio.com

High-Resolution Proliferation Analysis: The ability to resolve more cell generations than older dyes like CFDA-SE provides more detailed and extended data on cell division kinetics. bio-rad.com

Compatibility with Fixed-Cell Analysis: Because the fluorescence signal survives fixation, it allows for the subsequent analysis of intracellular targets using immunocytochemistry, providing a more comprehensive cellular profile. caymanchem.comglpbio.comcvmh.fr

Live-Cell Imaging and Viability: The dye is retained in living, viable cells, making it suitable for tracking cell migration and assessing viability over time. aatbio.comstratech.co.uk Recently, it has been used to label gelated macrophages to study their in vivo pharmacokinetics and biodistribution in mouse models of inflammatory diseases. nih.gov

Limitations of this compound:

Esterase-Dependence: Like all CFDA-based dyes, its activation is dependent on the activity of intracellular esterases. caymanchem.comglpbio.com Variations in esterase activity between different cell types or under different experimental conditions could potentially influence fluorescence intensity independently of cell division.

Potential for Phototoxicity: While generally considered non-toxic at working concentrations, all fluorescent dyes have the potential for phototoxicity, especially in long-term live-cell imaging experiments involving repeated exposure to excitation light. interchim.fr

Irreversible Labeling: The covalent labeling of intracellular proteins is permanent. This is an advantage for retention but means the labeling process cannot be reversed, which might be a consideration in some specific experimental contexts.

Critical Considerations and Methodological Refinements in Cytotrace™ Red Cfda Utilization

Optimization of Staining Parameters for Diverse Cell Types

The successful application of CytoTrace™ Red CFDA hinges on the careful optimization of staining parameters, as these can vary significantly between different cell types. nih.gov Key parameters that require adjustment include dye concentration, incubation time, and temperature.

Research indicates that the optimal concentration of similar carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) dyes is cell-type dependent. nih.gov While general protocols may suggest a working concentration range, it is crucial to perform a titration for each new cell line to determine the ideal concentration that provides bright, uniform staining without inducing cytotoxicity. For instance, a starting point for optimization could be a working solution of 0.5 to 5 µM. aatbio.com Some cell types may necessitate lower concentrations to achieve optimal staining. aatbio.com

Incubation time is another critical factor. A typical incubation period ranges from 15 to 30 minutes at either room temperature or 37°C. aatbio.com However, studies with CFDA-SE have shown that an incubation time of as little as 8 minutes can be sufficient for stable cell labeling. nih.gov The optimal time will balance efficient dye uptake and conversion with minimizing potential cellular stress.

Temperature can influence both enzyme kinetics and membrane fluidity, thereby affecting dye uptake and processing. While incubation is often performed at 37°C to mimic physiological conditions, room temperature can also be effective. aatbio.com The choice of temperature should be validated for each specific cell type and experimental setup.

A systematic approach to optimization involves testing a matrix of conditions. For example, one could test three different concentrations of this compound against three different incubation times, keeping the temperature constant. The resulting fluorescence intensity and cell viability should be assessed to identify the optimal staining protocol.

Table 1: Example Optimization Matrix for this compound Staining

Concentration (µM)Incubation Time (min)Temperature (°C)
11537
13037
14537
2.51537
2.53037
2.54537
51537
53037
54537

Factors Influencing Fluorescence Stability and Signal Intensity

The stability of the fluorescent signal and its intensity are paramount for long-term tracking and accurate proliferation analysis. Several factors can influence these properties.

Intrinsic Dye Properties: this compound is designed for long-term stability, with its fluorescence remaining detectable for at least 24 hours post-staining. caymanchem.comcvmh.fr The covalent binding of the dye to intracellular proteins contributes significantly to this stability, preventing leakage from the cells. bioradiations.comaatbio.com

Cellular Health and Activity: The initial conversion of the non-fluorescent CFDA to its fluorescent form is dependent on the activity of intracellular esterases, which is a hallmark of viable cells. bioradiations.com Therefore, only healthy, metabolically active cells will be efficiently stained. Factors that compromise cell health can lead to reduced signal intensity.

Photobleaching: Like all fluorophores, the fluorescent product of this compound is susceptible to photobleaching upon repeated or prolonged exposure to excitation light. It is crucial to minimize light exposure during microscopy to preserve the signal, especially in time-lapse imaging experiments.

pH Sensitivity: The fluorescence of some related dyes, such as BCECF, is known to be pH-sensitive. bioradiations.com While specific data on the pH sensitivity of this compound is not detailed in the provided context, it is a factor to consider, as changes in intracellular pH could potentially modulate fluorescence intensity.

Fixation: The fluorescence of this compound is compatible with formaldehyde (B43269) or glutaraldehyde (B144438) fixation. aatbio.comstratech.co.uk This allows for the preservation of the staining pattern for subsequent analysis, such as immunocytochemistry. caymanchem.comcvmh.fr Fixation can help stabilize the signal for long-term storage and analysis.

Strategies for Minimizing Background Fluorescence and Non-Specific Staining

High background fluorescence and non-specific staining can obscure the desired signal and complicate data analysis. Several strategies can be employed to mitigate these issues.

Washing Steps: Thorough washing of the cells after the staining incubation is critical to remove any unbound, extracellular dye. bio-rad.comaatbio.com This is a simple yet effective way to reduce background fluorescence.

Use of Protein-Containing Buffers: Including proteins like bovine serum albumin (BSA) or fetal bovine serum (FBS) in the washing and resuspension buffers can help to quench non-specific binding of the dye to cell surfaces and other components. nih.gov Increasing the concentration of FBS/BSA in the FACS buffer can be a useful troubleshooting step for high background. nih.gov

Blocking Agents: For applications involving immunocytochemistry following this compound staining, the use of blocking agents is standard practice. biotium.com Blocking with normal serum or BSA can minimize non-specific binding of both the tracking dye and subsequent antibodies. biotium.com

Proper Cell Handling: Ensuring proper cell density is important, as confluent cultures can lead to growth arrest and altered cellular states, potentially affecting staining patterns. nih.gov Minimizing cell clumping during preparation is also crucial for accurate analysis, especially in flow cytometry. nih.gov

Table 2: Troubleshooting Common Staining Issues

IssuePotential CauseRecommended Strategy
High BackgroundIncomplete removal of unbound dyeIncrease the number and volume of wash steps.
Non-specific bindingInclude BSA or FBS in wash buffers.
Weak SignalSub-optimal dye concentration or incubation timePerform a titration to optimize staining parameters.
Poor cell healthEnsure cells are in the exponential growth phase.
Heterogeneous StainingCell clumpingGently pipette to ensure a single-cell suspension.
Uneven dye accessEnsure proper mixing during incubation.

Data Analysis Approaches for Quantitative Assessment of Proliferation and Tracking

The primary application of this compound is the quantitative analysis of cell proliferation and the tracking of cell populations.

Flow Cytometry: Flow cytometry is the most common method for analyzing cell proliferation using dyes like this compound. As cells divide, the fluorescent dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell generation. bio-rad.combio-rad-antibodies.com This allows for the clear resolution of distinct cell generations as separate peaks on a fluorescence histogram. Specialized software can then be used to model the proliferation, calculating parameters such as the percentage of divided cells, the number of divisions, and the proliferation index.

Fluorescence Microscopy: Fluorescence microscopy provides spatial information and allows for the visualization of labeled cells within a tissue or co-culture system. Time-lapse microscopy can be used to track the movement and division of individual cells over time. Image analysis software can be used to quantify the fluorescence intensity of individual cells and track their lineage.

Multiplexing: The spectral properties of this compound, which are similar to Cy3 and TRITC, allow for its use in multicolor experiments. aatbio.comvulcanchem.com It can be combined with other fluorescent probes, such as those for cell viability (e.g., membrane-impermeant nucleic acid stains) or with fluorescently labeled antibodies for immunophenotyping. stratech.co.uknih.gov This enables the simultaneous analysis of proliferation, cell health, and the expression of specific cellular markers. For instance, its spectra are well-separated from those of GFP, making it suitable for use with GFP-expressing cell lines. aatbio.com

Emerging Research Avenues and Future Directions for Cytotrace™ Red Cfda

Integration with Advanced Imaging Modalities

CytoTrace™ Red CFDA's fluorescent nature and compatibility with fixation make it suitable for integration with advanced imaging techniques beyond standard fluorescence microscopy and flow cytometry. Its use in ex vivo fluorescent imaging of organs has been demonstrated in pharmacokinetic studies involving labeled cells nih.gov. The dye's spectral separation from common fluorophores like GFP and FITC allows for its incorporation into multicolor imaging panels, which are essential for visualizing multiple cellular components or populations simultaneously aatbio.com. This facilitates its application in complex imaging workflows, including those involving confocal microscopy for detailed 3D cellular analysis, as suggested by the use of a related CytoTrace dye in this modality medchemexpress.com. Furthermore, the ability to screen samples using compatible imaging systems prior to high-content analysis (HCA) and high-throughput screening (HCS) indicates its potential role in streamlining workflows for advanced automated microscopy platforms bio-rad.com.

Potential for Development of Novel Derivatives or Conjugates

While the search results primarily describe this compound itself and its relationship to dyes like CFDA-SE, the broader context of fluorescent dye development suggests avenues for novel derivatives. CFDA-SE, for instance, is a derivative of CFDA with enhanced cell retention properties due to covalent protein binding bioradiations.comwikipedia.org. The existence of a family of CytoTrace™ dyes with varying spectral properties (Blue, Green, Yellow, Red) highlights the potential for developing new derivatives of the core this compound structure stratech.co.ukbio-rad.combio-rad.com. Future research could focus on modifying the chemical structure to alter properties such as intracellular retention, resistance to efflux, specific targeting of cellular compartments, or conjugation to biomolecules for targeted labeling. Developing derivatives with distinct excitation and emission spectra could further expand multicolor imaging capabilities and enable more complex experimental designs.

Expanding Applications in Organoid and 3D Cell Culture Models

Organoid and 3D cell culture models are increasingly important for recapitulating in vivo tissue architecture and cellular interactions nih.govcytena-bps.com. This compound's ability to track cell viability and proliferation over several generations in conventional 2D culture cvmh.frcaymanchem.com suggests its direct applicability to these more complex systems. In 3D cultures, tracking cell movement, proliferation within the matrix, and the spatial distribution of different cell populations is crucial. While specific studies using this compound extensively in organoids were not detailed in the search results, its properties are well-suited for such applications. The dye's cell-permeability and subsequent conversion to a cell-impermeant fluorescent product would allow for initial labeling of cells before or during their assembly into 3D structures. Monitoring the decrease in fluorescence intensity per cell division could provide insights into proliferation rates within different regions of an organoid or spheroid. Furthermore, its compatibility with fixation allows for subsequent analysis of labeled 3D structures using techniques like confocal microscopy and immunofluorescence to correlate cell tracing data with protein expression and tissue morphology.

Q & A

Basic Research Questions

Q. How can CytoTrace™ Red CFDA be optimized for live-cell tracking in long-term migration assays?

  • Methodological Answer : Titration experiments are critical to determine the optimal probe concentration (e.g., 1–10 µM) that balances fluorescence intensity with minimal cytotoxicity. Pre-staining viability assays (e.g., using propidium iodide) should confirm cell health post-labeling. Adjust incubation times (15–60 minutes) based on cell type; shorter durations minimize photobleaching, while longer periods enhance signal stability. Validate using time-lapse microscopy with appropriate filters (excitation/emission: 577/603 nm) and control for background fluorescence in unstained samples .

Q. What protocols ensure reproducible staining across heterogeneous cell populations?

  • Methodological Answer : Standardize washing steps (3× PBS) to remove excess dye and prevent extracellular quenching. For adherent cells, use serum-free media during labeling to reduce nonspecific binding. Quantify staining efficiency via flow cytometry, ensuring >95% fluorescence-positive cells. Include internal controls (e.g., cells treated with membrane-permeabilizing agents) to distinguish intracellular vs. membrane-bound dye retention .

Q. How do researchers validate this compound’s specificity in co-culture systems?

  • Methodological Answer : Combine spectral unmixing with secondary markers (e.g., GFP-labeled cells) to isolate CytoTrace™ signals. Use fluorescence-activated cell sorting (FACS) to confirm dye retention in target populations. For 3D models, employ z-stack confocal microscopy to resolve overlapping signals and validate with orthogonal tracing methods (e.g., genetic barcoding) .

Advanced Research Questions

Q. What strategies resolve conflicting data when this compound signal loss occurs inconsistently across replicates?

  • Methodological Answer : Investigate batch-to-batch variability by comparing dye lot numbers and verifying storage conditions (-20°C, desiccated). Perform kinetic studies to assess dye leakage rates under experimental conditions (e.g., pH, temperature). Use mixed-effects statistical models to account for technical vs. biological variability. Cross-validate with alternative tracers (e.g., CellTrace™ Violet) to isolate protocol-specific artifacts .

Q. How can this compound be integrated with transcriptomic profiling without interference?

  • Methodological Answer : After tracing, sort labeled cells via FACS and immediately lyse for RNA extraction. Test for dye-induced transcriptional changes by comparing unstained vs. stained cells using RNA-seq. Normalize data to account for potential dye-mediated stress responses (e.g., heat shock proteins). Pair with single-cell RNA sequencing to resolve heterogeneity in tracer-retaining subpopulations .

Q. What computational tools analyze multi-generational cell lineage data generated with this compound?

  • Methodological Answer : Apply time-series clustering algorithms (e.g., TSCAN) to trace proliferation hierarchies. Use Bayesian inference models to estimate division rates from fluorescence dilution patterns. Validate with in silico simulations (e.g., CytoSim) to parameterize dye partitioning during mitosis. Data should be archived in FAIR-compliant repositories (e.g., Zenodo) with metadata detailing excitation wavelengths and filter settings .

Q. How does this compound perform in hypoxic microenvironments, and how can signal artifacts be mitigated?

  • Methodological Answer : Hypoxia may alter esterase activity, reducing intracellular dye activation. Pre-treat cells with hypoxia-mimetic agents (e.g., CoCl₂) to test dye stability. Use ratiometric imaging with pH-insensitive fluorophores (e.g., mCherry) to correct for microenvironmental effects. Pair with Seahorse metabolic assays to correlate tracer retention with oxidative stress .

Data Management and Reproducibility

Q. What metadata standards are essential for sharing this compound datasets?

  • Methodological Answer : Adopt the MIACA (Minimum Information About a Cellular Assay) framework, including dye lot number, concentration, incubation time, and imaging parameters. For public repositories, use standardized formats (e.g., .TIFF for images with embedded metadata) and cite datasets with persistent identifiers (DOIs) per FORCE11 guidelines .

Q. How should researchers address ethical considerations in human-derived cell studies using this compound?

  • Methodological Answer : Document donor consent and anonymization protocols in ethics submissions. Perform risk assessments for dye toxicity using primary cell models before transitioning to patient-derived samples. Include a Data Monitoring Committee (DMC) for studies involving rare or sensitive cell types .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.